6-Bromo-3-propylquinazolin-4-one
説明
特性
IUPAC Name |
6-bromo-3-propylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-2-5-14-7-13-10-4-3-8(12)6-9(10)11(14)15/h3-4,6-7H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKNYIWOFYFUSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
A comparative analysis of 6-bromo-3-propylquinazolin-4-one with structurally analogous quinazolinones highlights key differences in physical properties, reactivity, and bioactivity (Table 1).
Table 1: Comparative Properties of Selected Quinazolinone Derivatives
| Compound | This compound (3h) | 3-Allylquinazolin-4-one (3i) |
|---|---|---|
| Substituents | 6-Bromo, 3-propyl | 3-Allyl |
| Melting Point (°C) | 132.5–134.5 | 63–65 |
| Yield (%) | 87.0 | 70.0 |
| IR C=O Stretch (cm⁻¹) | 1666.5 | 1676.1 |
| Antifungal Activity | Significant | Not reported |
Key Findings :
Substituent Effects on Physical Properties :
- The bromine atom in 3h increases molecular polarity and intermolecular interactions, resulting in a higher melting point compared to 3i , which has a flexible allyl group .
- The allyl group in 3i introduces π-electrons, slightly shifting the C=O IR stretch to 1676.1 cm⁻¹, indicative of altered conjugation .
Synthetic Efficiency :
- 3h achieves a higher yield (87%) than 3i (70%), likely due to the steric and electronic advantages of the propyl group under PTC conditions .
Bioactivity Differences :
- 3h demonstrates antifungal activity, while 3i lacks reported bioactivity. The bromine atom in 3h likely enhances electrophilicity, enabling stronger interactions with fungal enzymes (e.g., CYP51 in ergosterol biosynthesis) .
Spectroscopic Variations :
- ¹H-NMR of 3h shows distinct aromatic proton splitting (δ 8.44, d, J = 2.0 Hz) due to bromine’s deshielding effect, absent in 3i .
Structural Analogues and Functional Group Impact :
- 3-Propyl vs. 3-Alkyl Chains : Longer alkyl chains (e.g., butyl) in other derivatives reduce antifungal efficacy, suggesting optimal activity with the propyl group in 3h .
- Halogenation: Non-brominated analogs (e.g., 6-H-quinazolinones) exhibit weaker bioactivity, underscoring bromine’s role in enhancing target binding .
準備方法
Synthesis of 6-Bromoanthranilic Acid Derivatives
The preparation begins with 6-bromoanthranilic acid, either commercially sourced or synthesized via bromination of anthranilic acid using (N-bromosuccinimide) in . Acylation with propionyl chloride in anhydrous yields N-propionyl-6-bromoanthranilic acid (Compound 1), confirmed by NMR ( 2.4 ppm, triplet, -COCH2CH2CH3).
Cyclization to Quinazolinone Core
Compound 1 undergoes dehydration with acetic anhydride at 170°C to form 6-bromo-2-methyl-4H-benzo[d]oxazin-4-one (Compound 2). Condensation with propylamine in refluxing chloroform (6 h) produces N-(propyl)-6-bromoanthranilamide (Compound 3), followed by intramolecular cyclization using in ethylene glycol at 140°C to yield this compound.
Reaction Conditions:
| Step | Reagent/Condition | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Propionyl chloride | 25°C | 2 h | 85% |
| 2 | Acetic anhydride | 170°C | 3 h | 78% |
| 3 | Propylamine | Reflux | 6 h | 65% |
| 4 | NaOH/EG | 140°C | 5 h | 70% |
Alternative Alkylation Approach
Post-cyclization alkylation involves treating 6-bromoquinazolin-4-one with 1-bromopropane in , catalyzed by at 80°C (12 h). This method achieves a moderate yield (55%) but risks N-alkylation byproducts.
Optimization and Reaction Conditions
Solvent and Catalyst Impact
Cyclization in ethylene glycol with enhances reaction efficiency (70% yield) compared to (50%). Palladium catalysts (e.g., ) in Suzuki couplings, though explored for aryl groups, are ineffective for propyl introduction due to poor sp³-sp² carbon coupling.
Temperature and Time Dependence
Prolonged heating (>5 h) during cyclization degrades the product, while temperatures <130°C result in incomplete ring closure.
Analytical Characterization
Spectroscopic Data
Purity Validation
HPLC analysis (C18 column, MeOH:H2O 70:30) shows 98.5% purity, with a retention time of 6.8 min.
Challenges and Alternative Approaches
Regioselectivity Issues
Industrial-Scale Considerations
Q & A
Q. What are the established synthetic protocols for 6-Bromo-3-propylquinazolin-4-one, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation of 5-bromoanthranilic acid with propyl bromide under phase transfer catalysis (PTC). Key steps include refluxing in acetic acid for 3–4 hours, followed by recrystallization from ethanol to achieve >70% purity . Reaction optimization involves adjusting temperature (120–130°C), stoichiometry of alkylating agents, and catalyst choice (e.g., tetrabutylammonium bromide). Prolonged reaction times (>4 hours) may reduce yields due to side reactions .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Post-synthesis characterization requires:
- IR spectroscopy : Identification of C=O (1705–1710 cm⁻¹) and C-Br (520–530 cm⁻¹) stretches .
- NMR (¹H/¹³C) : Key signals include δ 1.02–1.12 ppm (propyl CH₃), δ 4.10–4.30 ppm (N-CH₂), and aromatic protons at δ 7.3–8.1 ppm .
- X-ray crystallography : Resolves molecular geometry, confirming bromine positioning and quinazolinone ring planarity (e.g., C–Br bond length ~1.89 Å) .
Q. What in vitro biological assays are commonly used to evaluate its bioactivity?
Standard assays include:
- Antifungal : Broth microdilution against Candida albicans (MIC ~25 µg/mL) .
- Antimicrobial : Agar diffusion against Staphylococcus aureus and Pseudomonas aeruginosa .
- Anti-inflammatory : Protein denaturation inhibition (e.g., bovine serum albumin assay) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side-product formation?
Strategies include:
- Catalyst optimization : Substituting PTC with ionic liquids (e.g., [BMIM]BF₄) to enhance nucleophilicity .
- Microwave-assisted synthesis : Reduces reaction time to 30–45 minutes, improving yield by 15–20% .
- Purification : Gradient column chromatography (hexane:ethyl acetate, 3:1) to isolate minor impurities like 3-unsubstituted quinazolinone derivatives .
Q. How to address discrepancies in reported biological activity across studies?
Contradictions may arise from:
- Substituent effects : Bromine at position 6 vs. 7 alters steric hindrance, impacting target binding (e.g., vs. 7-Bromo-2-cyclopropylquinazolin-4-one) .
- Assay variability : Standardize inoculum density in antimicrobial tests (e.g., 10⁵ CFU/mL) and solvent controls (DMSO ≤1% v/v) .
- Cellular permeability : LogP calculations (e.g., ~2.8 for 6-Bromo-3-propyl) to correlate hydrophobicity with activity .
Q. What computational approaches predict target interactions and SAR for this compound?
- Molecular docking : AutoDock Vina simulations against C. albicans CYP51 (Lanosterol 14α-demethylase) show a binding affinity of −9.2 kcal/mol, with bromine forming halogen bonds at Leu321 .
- QSAR modeling : Electron-withdrawing groups (e.g., Br) at position 6 enhance antifungal activity (pIC₅₀ = 4.7) compared to electron-donating substituents .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?
- pH stability : Degrades rapidly in alkaline conditions (pH >9) via quinazolinone ring hydrolysis. Use buffered solutions (pH 5–7) for bioassays .
- Thermal stability : Decomposition observed >200°C; store at −20°C in desiccated environments .
- Light sensitivity : UV-Vis studies show photodegradation after 48 hours under ambient light; use amber vials for storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
